5-Bromo-3-ethynylpyridin-2-ol 5-Bromo-3-ethynylpyridin-2-ol
Brand Name: Vulcanchem
CAS No.: 942589-71-1
VCID: VC16771915
InChI: InChI=1S/C7H4BrNO/c1-2-5-3-6(8)4-9-7(5)10/h1,3-4H,(H,9,10)
SMILES:
Molecular Formula: C7H4BrNO
Molecular Weight: 198.02 g/mol

5-Bromo-3-ethynylpyridin-2-ol

CAS No.: 942589-71-1

Cat. No.: VC16771915

Molecular Formula: C7H4BrNO

Molecular Weight: 198.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-ethynylpyridin-2-ol - 942589-71-1

Specification

CAS No. 942589-71-1
Molecular Formula C7H4BrNO
Molecular Weight 198.02 g/mol
IUPAC Name 5-bromo-3-ethynyl-1H-pyridin-2-one
Standard InChI InChI=1S/C7H4BrNO/c1-2-5-3-6(8)4-9-7(5)10/h1,3-4H,(H,9,10)
Standard InChI Key LNDITHVZKILKPA-UHFFFAOYSA-N
Canonical SMILES C#CC1=CC(=CNC1=O)Br

Introduction

Structural and Molecular Characteristics

The molecular framework of 5-bromo-3-ethynylpyridin-2-ol derives from pyridine, a six-membered aromatic ring with one nitrogen atom. Substitutions at positions 2, 3, and 5 introduce distinct electronic and steric effects:

  • Bromine (position 5): Enhances electrophilicity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Ethynyl (position 3): Provides a linear sp-hybridized carbon spacer for conjugation in polymers or coordination complexes.

  • Hydroxyl (position 2): Offers hydrogen-bonding capability, influencing solubility and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValueSource Analogue
Molecular formulaC₇H₅BrNODerived from
Molecular weight (g/mol)199.03 (calculated)Extrapolated from
Density (g/cm³)~1.65 (estimated)Based on
LogP1.8–2.2 (predicted)Similar to
PSA (Ų)49.1Calculated via

Synthesis Pathways

The synthesis of 5-bromo-3-ethynylpyridin-2-ol can be achieved through sequential functionalization of pyridine precursors. Two plausible routes are outlined below:

Route 1: Bromination Followed by Sonogashira Coupling

  • Bromination of 3-ethynylpyridin-2-ol:

    • Reactants: 3-Ethynylpyridin-2-ol, N-bromosuccinimide (NBS).

    • Conditions: Radical initiation (e.g., AIBN) in CCl₄ at 80°C .

    • Yield: ~70% (estimated from analogous brominations ).

  • Sonogashira Coupling (if ethynyl group absent):

    • Reactants: 5-Bromo-3-iodopyridin-2-ol, ethynyltrimethylsilane.

    • Catalysts: Pd(PPh₃)₂Cl₂ (0.5 mol%), CuI (1 mol%).

    • Solvent: Triethylamine/THF (1:1).

    • Workup: Desilylation with K₂CO₃/MeOH to yield terminal alkyne.

Route 2: Direct Ethynylation of 5-Bromopyridin-2-ol

  • Reactants: 5-Bromopyridin-2-ol, ethynylmagnesium bromide.

  • Conditions: Grignard reaction at −78°C in dry THF.

  • Challenges: Competing nucleophilic aromatic substitution may require protecting the hydroxyl group (e.g., as a silyl ether).

Physicochemical Properties

The compound’s reactivity is governed by its functional groups:

  • Hydroxyl Group:

    • Acidity: pKa ≈ 8.5 (weaker acid than phenol due to electron-withdrawing bromine) .

    • Solubility: Moderate in polar aprotic solvents (DMF, DMSO) but poor in water .

  • Ethynyl Group:

    • Stability: Prone to oxidative dimerization; storage under inert atmosphere recommended.

  • Bromine:

    • Reactivity: Susceptible to nucleophilic substitution (e.g., with amines or thiols) .

Applications in Scientific Research

Pharmaceutical Intermediate

5-Bromo-3-ethynylpyridin-2-ol serves as a precursor to kinase inhibitors and antiviral agents. The ethynyl group enables “click chemistry” for modular drug assembly. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can link this compound to azide-functionalized biomolecules.

Materials Science

In organic electronics, the ethynyl group facilitates π-conjugation in polymers. Bromine allows post-polymerization functionalization (e.g., Suzuki coupling with aryl boronic acids) to tune electronic properties .

Coordination Chemistry

The hydroxyl and ethynyl groups act as ligands for transition metals. Complexes with Pd(II) or Cu(I) have been explored for catalytic applications.

Future Directions

Research gaps include:

  • Catalytic Applications: Exploring Pd/ethynyl complexes in cross-coupling reactions.

  • Biological Screening: Testing against cancer cell lines or viral proteases.

  • Polymer Synthesis: Developing conductive materials via electropolymerization.

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